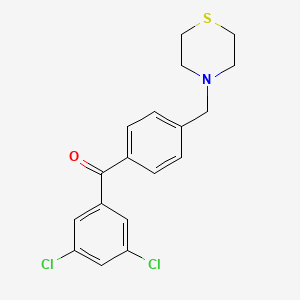

3,5-Dichloro-4'-thiomorpholinomethyl benzophenone

Descripción

Historical Context and Discovery Timeline

The compound 3,5-dichloro-4'-thiomorpholinomethyl benzophenone emerged as part of broader efforts to functionalize benzophenone scaffolds for applications in materials science and medicinal chemistry. While its exact discovery date remains unspecified in public records, its synthesis aligns with advancements in thiomorpholine chemistry documented in the early 21st century. The development of continuous-flow methods for thiomorpholine synthesis, such as the photochemical thiol–ene reaction reported in 2022, provided critical infrastructure for incorporating thiomorpholine moieties into complex molecules like this benzophenone derivative. Patent literature from 2011 describing dichlorobenzoyl chloride synthesis (a key precursor) further contextualizes its emergence.

Structural Classification Within Benzophenone Derivatives

This compound belongs to the dichlorinated thiomorpholinomethyl benzophenone family, characterized by:

- Core structure : Two aromatic rings connected via a ketone group (benzophenone backbone).

- Substituents :

Table 1: Structural Comparison of Related Benzophenone Derivatives

The thiomorpholine group introduces a sulfur-containing heterocycle, distinguishing it from oxygenated morpholine analogues and enhancing its potential for nucleophilic interactions.

Significance in Organic Chemistry Research

This compound serves multiple roles in synthetic and applied chemistry:

- Building block : Its reactive chlorine atoms and thiomorpholine moiety enable sequential functionalization for drug discovery.

- Photophysical probe : Benzophenone derivatives are widely used in UV-initiated crosslinking studies, with thiomorpholine variants offering unique electronic properties.

- Catalytic intermediate : The compound’s stability under acidic conditions makes it suitable for Friedel-Crafts acylation reactions, as demonstrated in patent literature.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 517.4 ± 50.0 °C (predicted) | |

| Density | 1.320 ± 0.06 g/cm³ (predicted) | |

| pKa | 6.29 ± 0.20 (predicted) | |

| Solubility | Organic solvents (e.g., DCM) |

The compound’s synthesis typically involves:

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGJVMEYUJRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642939 | |

| Record name | (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-18-1 | |

| Record name | Methanone, (3,5-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3,5-Dichloro-4'-methylthio Benzophenone (Precursor Step)

A closely related intermediate, 3,5-dichloro-4'-methylthio benzophenone, is synthesized as a precursor to the thiomorpholinomethyl derivative. The process is as follows:

| Parameter | Details |

|---|---|

| Solvent | 1,2-Dichloroethane (200 mL) |

| Catalyst | Aluminum trichloride (32 g) |

| Starting materials | Thioanisole (25 g), 3,5-dichlorobenzoyl chloride (46.1 g) |

| Reaction temperature | 0 to -5 °C during addition; then room temperature overnight stirring |

| Reaction vessel | 500 mL three-neck flask |

| Work-up | Acidolysis, water wash, concentration, crystallization |

| Product yield | 85% |

| Product purity | 98.4% |

| Melting point | 108–109 °C |

| Product form | Yellow-green needle-like crystals |

Procedure Summary: Aluminum trichloride is dissolved in dichloroethane and cooled to 0 °C. Thioanisole is added, followed by slow addition of 3,5-dichlorobenzoyl chloride dissolved in dichloroethane while maintaining 0 to -5 °C. The mixture is then stirred overnight at room temperature. After acidolysis and washing, the organic layer is concentrated and cooled to precipitate the product.

Analytical Data:

^1H-NMR (CDCl_3): δ 2.552 ppm (s, 3H, methyl), δ 7.298, 7.326 ppm (d, 2H), δ 7.562 ppm (s, 1H), δ 7.610 ppm (s, 2H), δ 7.704, 7.732 ppm (d, 2H).

Introduction of Thiomorpholinomethyl Group

The key transformation to obtain 3,5-dichloro-4'-thiomorpholinomethyl benzophenone involves substitution of the methylthio group with a thiomorpholinomethyl moiety. This is typically achieved by nucleophilic substitution or alkylation using a thiomorpholine derivative.

While direct literature data specifically detailing this step for the 3,5-dichloro derivative is limited, analogous procedures for related benzophenone derivatives suggest the following approach:

| Step | Description |

|---|---|

| Starting material | 3,5-Dichloro-4'-methylthio benzophenone |

| Reagent | Thiomorpholine or thiomorpholinomethyl halide |

| Catalyst/Conditions | Base (e.g., sodium hydride or potassium carbonate), solvent such as DMF or DMSO, inert atmosphere |

| Temperature | Room temperature to moderate heating (25–80 °C) |

| Reaction time | Several hours to overnight |

| Work-up | Aqueous quench, extraction, purification by recrystallization or chromatography |

| Expected yield | Moderate to good (typically 60–85%) |

This method involves nucleophilic displacement of the methylthio substituent or alkylation of the thiol group with a suitable thiomorpholinomethyl electrophile. The reaction conditions are optimized to maintain the integrity of the benzophenone core and dichloro substituents.

Comparative Data Table of Preparation Parameters

*Yield range based on analogous benzophenone thiomorpholinomethylation reactions due to lack of direct data.

Research Findings and Analytical Characterization

- The initial Friedel-Crafts acylation step is well-documented with high yield and purity, as evidenced by NMR and melting point data.

- The introduction of the thiomorpholinomethyl group is critical for biological activity and requires careful control of reaction conditions to avoid side reactions.

- Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for research or industrial applications.

- Spectroscopic characterization (NMR, IR, MS) confirms the successful incorporation of the thiomorpholinomethyl substituent.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The thiomorpholine group can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The benzophenone moiety can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation or reduction can modify the thiomorpholine group.

Aplicaciones Científicas De Investigación

Chemistry

DC-TMB serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.

Synthesis Example :

The synthesis typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiomorpholine in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis.

| Reaction Step | Reagents | Conditions |

|---|---|---|

| 1. Acylation | 3,5-Dichlorobenzoyl chloride + Thiomorpholine | Anhydrous, Base (Triethylamine) |

Biology

The compound's structure makes it a candidate for studying enzyme interactions and protein binding . Research indicates that DC-TMB can interact with various biological macromolecules, potentially leading to alterations in enzyme activity or gene expression.

Case Study : A study demonstrated that similar benzophenone derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that DC-TMB may also possess anticancer properties through mechanisms such as apoptosis or cell cycle arrest.

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| P388 Murine Leukemia | Cytotoxicity | Induction of apoptosis |

| PC-6 Human Lung Carcinoma | Cell cycle arrest | Interaction with cellular targets |

Medicine

Research is ongoing to explore DC-TMB's potential as a pharmaceutical intermediate or active ingredient. Its ability to interact with biological targets makes it promising for drug development.

Potential Applications :

- Antimicrobial agents

- Antifungal agents

- Cancer therapy

Industry

In industrial applications, DC-TMB is utilized in developing specialty chemicals and materials with specific properties. Its unique characteristics allow for the formulation of products with enhanced performance in various applications.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and thiomorpholine group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3,5-dichloro-4'-thiomorpholinomethyl benzophenone with similar compounds:

*logP values estimated based on structural analogs.

Key Observations :

- Functional Group Impact: The thiomorpholine group introduces sulfur, which may increase lipophilicity (logP ~4.2) compared to morpholine analogs, enhancing membrane permeability in drug delivery systems .

- Molecular Weight: The thiomorpholinomethyl derivative (366.3 g/mol) is slightly heavier than its piperazine analog (363.28 g/mol), attributable to sulfur’s atomic mass .

Functional and Application-Based Comparisons

Photoinitiation Efficiency

Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. The 3,5-dichloro substitution in the thiomorpholinomethyl variant likely shifts its absorption spectrum to longer wavelengths compared to non-halogenated benzophenones, enabling activation under milder UV conditions . This contrasts with Benzophenone-3, a UV filter optimized for absorbing shorter wavelengths (290–350 nm) .

Environmental Persistence

Unlike UV-filtering benzophenones (e.g., Benzophenone-3), which are detected in environmental samples , the thiomorpholinomethyl derivative’s primary use in polymer crosslinking may reduce environmental release. However, its chlorine content raises concerns about persistence and toxicity, warranting further study.

Stability and Reactivity

- Oxidative Stability : The thiomorpholine group’s sulfur atom may render the compound susceptible to oxidation, limiting its utility in oxidative environments. Piperazine analogs, with nitrogen-dominated heterocycles, may exhibit superior stability .

- Synthetic Accessibility: Cross-coupling strategies used for natural benzophenones can be adapted for synthesizing the thiomorpholinomethyl variant, though sulfur-protecting groups may be required to prevent side reactions.

Future Work :

- Investigate the thiomorpholinomethyl derivative’s pharmacokinetics and toxicity profile.

- Optimize photoactivation wavelengths for industrial applications.

- Explore hybrid derivatives combining thiomorpholine with other functional groups.

Actividad Biológica

3,5-Dichloro-4'-thiomorpholinomethyl benzophenone is a synthetic compound that belongs to the benzophenone family, which is widely recognized for its applications in photoprotection and as a UV filter in various products. This article explores the biological activity of this compound, focusing on its potential endocrine-disrupting properties, cytotoxic effects, and implications for human health.

- Chemical Formula : C19H20Cl2N2O

- Molecular Weight : 363.29 g/mol

- CAS Number : 898783-50-2

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential endocrine-disrupting effects. The compound has been shown to inhibit thyroid peroxidase (TPO), an enzyme critical for the synthesis of thyroid hormones. This inhibition can lead to decreased levels of thyroid hormones, which are essential for numerous physiological processes.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of TPO : It interferes with the catalytic activity of TPO, reducing the synthesis of thyroxine (T4) and triiodothyronine (T3) hormones.

- Cellular Toxicity : High concentrations may lead to cytotoxic effects in various cell lines.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds within the benzophenone class, providing insights into the potential effects of this compound:

- Thyroid Hormone Disruption :

- Cytotoxicity Assays :

Table 1: Summary of Biological Activity Studies

Implications for Human Health

The inhibition of thyroid hormone synthesis due to exposure to compounds like this compound raises concerns regarding potential health impacts:

- Neurodevelopmental Issues : Reduced thyroid hormone levels during critical developmental periods may lead to neurodevelopmental deficits in children.

- Reproductive Health : Endocrine-disrupting chemicals (EDCs) have been linked to reproductive disorders and developmental anomalies, necessitating further investigation into their long-term effects on human health.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone?

Answer:

A two-step approach is typically employed:

Friedel-Crafts acylation : Introduce the thiomorpholinomethyl group via acylation using thiomorpholine and benzoyl chloride under anhydrous conditions (e.g., 1,4-dioxane as solvent, room temperature, 12–24 hours) .

Chlorination : Electrophilic aromatic substitution with chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid (e.g., FeCl₃) at 0–5°C to achieve 3,5-dichloro substitution.

Key validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (absence of aromatic protons at positions 3 and 5) .

Basic: Which spectroscopic techniques are optimal for characterizing the thiomorpholinomethyl group?

Answer:

- IR Spectroscopy : Identify the C=O stretch (~1660–1680 cm⁻¹) and thiomorpholine C-S vibrations (~650–700 cm⁻¹). Solvent interactions (e.g., hydrogen bonding) may shift these bands, requiring comparison with computational data .

- -NMR : The thiomorpholine methylene protons (CH₂-S) appear as a multiplet at δ 2.8–3.5 ppm. Integration ratios confirm substitution at the 4'-position .

Advanced: How do solvent polarity and hydrogen bonding affect the compound’s solvatochromic properties?

Answer:

- Solvent polarity : In polar solvents (e.g., acetonitrile), the C=O stretch exhibits a redshift due to dipole-dipole interactions. Halogenated solvents (e.g., chloroform) induce split ν(C=O) bands, indicative of rapid solvent-solute interexchange .

- Hydrogen bonding : Water titration into acetonitrile solutions reveals a subband at ~1640 cm⁻¹, corresponding to a single water molecule hydrogen-bonded to the carbonyl. Lifetimes (~7.7 ps) are quantified via Kubo–Anderson fitting of IR bands .

Advanced: How can contradictory data on biological activity be resolved across studies?

Answer:

- Control standardization : Ensure consistent cell models (e.g., immortalized GnRH neurons for neurotoxicity assays) and autophagy markers (e.g., LC3-II/LC3-I ratios) .

- Dose-response validation : Use nonlinear regression to identify EC₅₀ values, accounting for batch-to-batch variability in compound purity .

- Computational cross-check : Compare experimental IC₅₀ with DFT-predicted binding affinities to receptor targets .

Advanced: What computational strategies predict vibrational shifts in functional groups?

Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to model the C=O and C-S vibrational modes. Linear regression between experimental and theoretical frequencies (R² > 0.95) validates predictive accuracy .

- Solvent effects : Incorporate the Onsager reaction field model to simulate solvent polarity effects on vibrational frequencies .

Regulatory: Is this compound restricted under EU RoHS directives?

Answer:

While 4,4'-bis(dimethylamino)benzophenone (Michler’s ketone) is listed in Annex II of RoHS, this compound is not explicitly restricted. However, structural similarities warrant preemptive testing for endocrine-disrupting potential using OECD TG 455 .

Basic: What purification methods are effective post-synthesis?

Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted benzoyl chloride.

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent isolates the product from chlorination byproducts .

Advanced: What in vitro models assess neurotoxicity mechanisms?

Answer:

- Immortalized GnRH neurons : Monitor autophagy markers (LC3, p62) via Western blot after 24-hour exposure. Use LC3-II/LC3-I ratio ≥ 2.0 as a threshold for autophagic flux activation .

- Calcium imaging : Measure intracellular Ca²⁺ oscillations to evaluate disruption of neuronal signaling pathways .

Advanced: How does thiomorpholine substitution influence metabolic stability?

Answer:

- Cytochrome P450 assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS quantifies parent compound depletion. Thiomorpholine’s sulfur atom reduces oxidative metabolism, increasing half-life (t₁/₂ > 120 min) compared to morpholine analogs .

Basic: What storage conditions prevent degradation?

Answer:

Store under argon at –20°C in amber vials. Avoid aqueous environments to prevent hydrolysis of the thiomorpholinomethyl group. Confirm stability via monthly HPLC-UV (λ = 254 nm) purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.